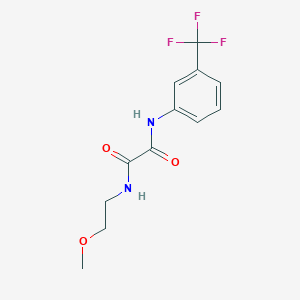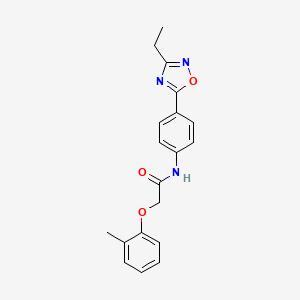
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP has been used in scientific research for its potential therapeutic properties and as a tool to study the central nervous system.
科学的研究の応用
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been studied for its potential therapeutic properties in the treatment of anxiety, depression, and other mental disorders. It has also been used as a tool to study the central nervous system, particularly in the areas of serotonin and dopamine neurotransmission. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to bind to and activate serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
作用機序
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as an agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of various signaling pathways. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and behavior. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to produce both stimulant and hallucinogenic effects, similar to other drugs in the piperazine family.
実験室実験の利点と制限
One advantage of using N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its relatively low cost and availability. It has also been shown to produce consistent and reproducible effects in animal models. However, N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has limitations in terms of its specificity and selectivity for serotonin and dopamine receptors. It can also produce unwanted side effects, such as hyperthermia and seizures, at high doses.
将来の方向性
There are several future directions for research on N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. One area of interest is its potential therapeutic properties in the treatment of mental disorders, particularly anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its use as a tool to study the central nervous system, particularly in the areas of serotonin and dopamine neurotransmission. Future studies could focus on developing more selective and specific compounds that target these receptors. Overall, N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has the potential to be a valuable tool in scientific research and the development of new therapeutics.
合成法
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenylcarbamate. This intermediate is then reacted with 2-methoxyethylamine to form N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. The final product can be purified through recrystallization or column chromatography.
特性
IUPAC Name |
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-6-5-16-10(18)11(19)17-9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRCEHDOQAXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)







![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)



![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)